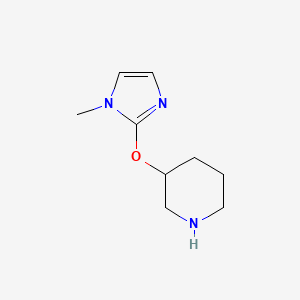
3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine is a compound that features a piperidine ring bonded to a 1-methyl-1H-imidazol-2-yl group through an oxygen atom. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The imidazole ring, in particular, is a common structural motif in many biologically active molecules, including pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine typically involves the reaction of 1-methyl-1H-imidazole with a piperidine derivative. One common method is the nucleophilic substitution reaction where 1-methyl-1H-imidazole is reacted with a piperidine derivative in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler compound with similar chemical properties but lacking the piperidine ring.
2-(1H-Imidazol-2-yl)piperidine: Similar structure but with the imidazole ring directly attached to the piperidine ring without the oxygen linkage.
1-Methyl-2-(piperidin-1-yl)imidazole: Another similar compound with the piperidine ring attached to the imidazole ring at a different position.
Uniqueness
3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine is unique due to the presence of the oxygen linkage between the imidazole and piperidine rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)oxypiperidine |
InChI |
InChI=1S/C9H15N3O/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
URIWKEVUFORATF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1OC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



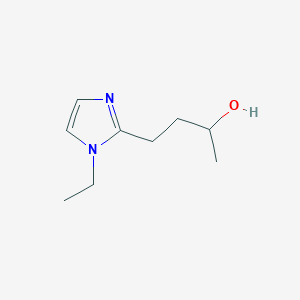
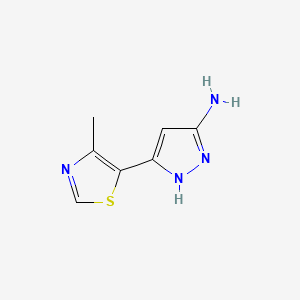
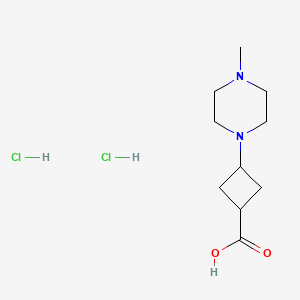
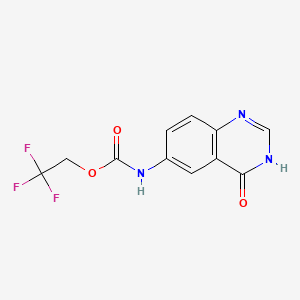
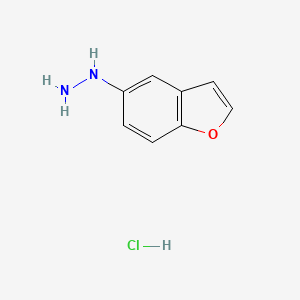
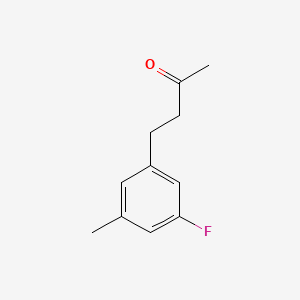
aminehydrochloride](/img/structure/B13602351.png)
aminedihydrochloride](/img/structure/B13602359.png)

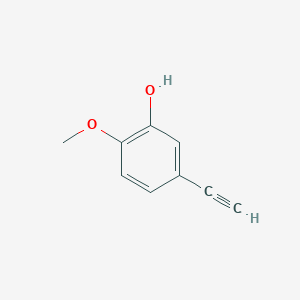
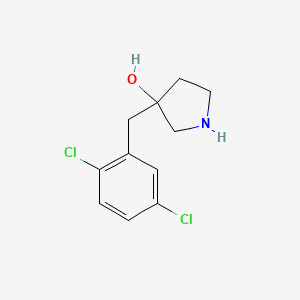
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

